11-Aminoundecanoic acid

Ferroelectric polymers Dielectric materials Copolymer engineering

11-Aminoundecanoic acid is the exclusive monomer for Nylon-11, delivering moisture regain of ≈1.18% for superior dimensional stability in humid conditions—a critical advantage over Nylon-6 or Nylon-66. This ω-amino fatty acid polymerizes at 215°C and supports automotive fuel lines, aerospace tubing, and electrical cable jacketing where hydrolytic swelling compromises seal integrity. Also enables relaxor ferroelectric copolymers (dielectric constants of 60–70) and biodegradable poly(ester amide)s with tunable degradation kinetics. Procure for polymerization, copolymer research, or green chemistry biosynthesis routes.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 2432-99-7
Cat. No. B556864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Aminoundecanoic acid
CAS2432-99-7
Synonyms11-aminoundecanoic acid
11-aminoundecanoic acid, aluminum (3:1) salt
11-aminoundecanoic acid, conjugate monoacid
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC(CCCCCN)CCCCC(=O)O
InChIInChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)
InChIKeyGUOSQNAUYHMCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





11-Aminoundecanoic Acid (CAS 2432-99-7): Technical Specifications and Monomer Profile for Nylon-11 Procurement


11-Aminoundecanoic acid (11-AUA) is an ω-amino fatty acid with the molecular formula H₂N(CH₂)₁₀CO₂H and molecular weight of 201.31 g/mol, appearing as a white crystalline solid with a melting point of 188–191 °C . The compound contains both an amine group and a carboxylic acid group, enabling it to undergo polycondensation reactions to form polyamide 11 (Nylon-11) via polymerization at approximately 215 °C [1]. Industrially, 11-AUA is produced from castor oil-derived undecylenic acid through a four-step process involving transesterification, pyrolysis, hydrobromination, and ammonolysis [2]. As the exclusive monomer precursor for Nylon-11, this compound represents a strategically critical building block within the long-chain polyamide supply chain, with applications spanning automotive, aerospace, electrical, and consumer goods sectors [3].

Why 11-Aminoundecanoic Acid Cannot Be Substituted with Other ω-Amino Acids in Nylon-11 Production


The ω-amino fatty acid class spans chain lengths from C6 (6-aminocaproic acid) to C12 (12-aminododecanoic acid) and beyond, yet each monomer produces a polyamide with fundamentally distinct properties that cannot be interchanged without altering end-use performance. The carbon chain length directly governs the CH₂-to-CONH ratio in the resulting polymer, which in turn dictates crystallinity, moisture absorption, melting point, flexibility, and dimensional stability [1]. Substituting 11-AUA with a shorter-chain analog such as 6-aminocaproic acid yields Nylon-6, which exhibits significantly higher water absorption and reduced dimensional stability in humid environments due to the higher amide bond density [2]. Conversely, substituting with the longer-chain 12-aminododecanoic acid produces Nylon-12, which possesses a lower melting point and different crystallization behavior [3]. These differences are not marginal—they represent thermodynamically and kinetically distinct materials whose substitution would compromise performance specifications in regulated applications such as automotive fuel lines, aerospace tubing, and electrical cable jacketing [4].

Quantitative Differentiation Evidence for 11-Aminoundecanoic Acid Against Comparator Compounds


Enhanced Ferroelectric Response in 11-Aminoundecanoic Acid-Based Copolymers vs. Nylon-11 and Nylon-12 Homopolymers

In a study developing relaxor ferroelectric (RFE)-like polyamides as alternatives to PVDF-based polymers, quenched and stretched PA(11-co-12) copolymers synthesized from 11-aminoundecanoic acid and 12-aminododecanoic acid exhibited enhanced ferroelectricity compared with either nylon-11 or nylon-12 homopolymers. At 75 °C, these copolymers achieved relatively narrow hysteresis loops, demonstrating improved dielectric performance [1].

Ferroelectric polymers Dielectric materials Copolymer engineering

640-Fold Increase in 11-Aminoundecanoic Acid Yield via Multilayer Enzyme Cascade Engineering

A study on multilayer engineering of enzyme cascade catalysis demonstrated that 11-aminoundecanoic acid can be produced at commercially viable concentrations from renewable ricinoleic acid. Using engineered Escherichia coli-based whole-cell biocatalysts and cell-free lipases with an in situ product recovery system, the study obtained 232 mM 11-aminoundecanoic acid from 300 mM ricinoleic acid—a concentration 640-fold higher than that produced by non-engineered enzyme cascade systems [1].

Biocatalysis Green chemistry Enzyme cascade engineering

Enhanced Thermal Stability in Poly(ester amide) Copolymers with 11-Aminoundecanoic Acid vs. Pure Poly(lactic acid)

In poly(ester amide)s (PEAs) synthesized from lactic acid and 11-aminoundecanoic acid via melt polycondensation, the incorporation of 11-aminoundecanoic acid into the poly(lactic acid) (PLA) chain not only improved thermal stability but also altered the decomposition process, introducing a two-stage thermal degradation behavior where the ester bond cleaves first at lower temperature and the amide bond decomposes subsequently at higher temperature [1].

Thermal stability Biodegradable polymers Poly(ester amide)

Low Water Absorption of Nylon-11 Derived from 11-Aminoundecanoic Acid vs. Short-Chain Nylons

Nylon-11, polymerized from 11-aminoundecanoic acid, exhibits significantly lower water absorption compared to short-chain polyamides such as Nylon-6 and Nylon-66. The high CH₂-to-CONH ratio (10 methylene groups per amide bond) in the 11-carbon backbone results in low moisture absorption, with a moisture regain of approximately 1.18% for Nylon-11 [1][2]. In contrast, Nylon-6 (derived from 6-aminocaproic acid) has a much higher amide bond density (5 methylene groups per amide bond), leading to greater hygroscopicity and dimensional instability in humid environments [3].

Moisture resistance Dimensional stability Polyamide properties

Priority Application Scenarios for 11-Aminoundecanoic Acid Based on Verified Differentiation Evidence


High-Energy-Density Dielectric and Ferroelectric Polymer Development

Based on the enhanced ferroelectricity demonstrated in PA(11-co-12) copolymers compared to Nylon-11 or Nylon-12 homopolymers at elevated temperatures (75 °C), 11-aminoundecanoic acid is a critical monomer for researchers developing relaxor ferroelectric polyamides as alternatives to expensive PVDF-based dielectric polymers [1]. The compound enables the design of nylon-based copolymers and terpolymers with slim single hysteresis loops and dielectric constants of 60–70, positioning it for advanced electrical and power applications including high-energy-density capacitors [1].

Renewable Biocatalytic Production of Nylon-11 Monomer via Enzyme Cascade Engineering

The 640-fold productivity enhancement achieved through multilayer enzyme cascade engineering establishes a viable green chemistry route for 11-aminoundecanoic acid production from ricinoleic acid at commercially relevant concentrations (232 mM) [2]. This scenario is relevant for industrial biotechnology groups seeking to diversify monomer supply chains away from energy-intensive pyrolysis routes, offering an environmentally friendly, one-pot biosynthetic pathway with in situ product recovery [2].

Thermally Stable Biodegradable Poly(ester amide) Copolymer Synthesis

In poly(ester amide) systems synthesized from lactic acid and 11-aminoundecanoic acid, the monomer's incorporation improves thermal stability and introduces a two-stage decomposition profile (ester bond cleavage followed by amide bond cleavage at higher temperature) [3]. This makes 11-AUA a valuable comonomer for designing biodegradable materials with tunable degradation kinetics, applicable to biomedical implants, controlled-release formulations, or environmentally degradable packaging where thermal processing stability is required [3].

Moisture-Resistant Polyamide Components for Automotive and Aerospace Fluid Handling

The low water absorption (moisture regain ≈ 1.18%) of Nylon-11 polymerized from 11-aminoundecanoic acid directly enables superior dimensional stability in humid or wet service conditions compared to Nylon-6 or Nylon-66 components [4][5]. This property supports procurement of 11-AUA for manufacturing automotive fuel lines, pneumatic tubing, hydraulic hoses, and electrical cable jacketing where hydrolytic swelling would compromise seal integrity or mechanical performance [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Aminoundecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.